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Compound of Interest

Compound Name: Atr-IN-14

Cat. No.: B15621049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related

(ATR) kinase, a critical component of the DNA damage response (DDR) pathway. By inhibiting

ATR, Atr-IN-14 prevents the cell from arresting its cycle to repair DNA damage, leading to an

accumulation of DNA lesions and ultimately inducing apoptosis, or programmed cell death. A

key executioner of apoptosis is caspase-3, a protease that, once activated, cleaves a multitude

of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of

apoptosis. Therefore, measuring caspase-3 activity is a reliable method to quantify the

apoptotic response induced by Atr-IN-14.

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which

can arise from various forms of DNA damage and replication stress.[1][2] Once activated, ATR

phosphorylates a cascade of downstream targets, including Chk1, which in turn orchestrates

cell cycle arrest, DNA repair, and stabilization of replication forks. Inhibition of ATR by

compounds like Atr-IN-14 disrupts this protective mechanism. In cancer cells, which often

exhibit high levels of replication stress and may have defects in other DNA repair pathways, the

inhibition of ATR can be particularly cytotoxic. This leads to the accumulation of catastrophic

DNA damage, triggering the intrinsic apoptotic pathway, which culminates in the activation of

effector caspases, most notably caspase-3.[1][2]
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Studies have demonstrated that the depletion or inhibition of ATR strongly enhances cell death

and leads to a significant increase in the activated (cleaved) form of caspase-3, particularly in

cells subjected to replication stress.[1][2] The activation of caspase-3 is a hallmark of apoptosis

and its measurement can serve as a quantitative biomarker for the efficacy of ATR inhibitors

like Atr-IN-14. The following protocols describe methods to quantify caspase-3 activity in cell

lysates following treatment with Atr-IN-14.

Quantitative Data Summary
The following tables summarize quantitative data on the activation of caspase-3/7 in response

to treatment with the ATR inhibitor berzosertib (a compound with a similar mechanism of action

to Atr-IN-14) in human head and neck squamous cell carcinoma (HNSCC) cell lines.

Table 1: Caspase-3/7 Activation in Cal-27 Cells

Treatment Condition
Fold Increase in Caspase-3/7 Activity (vs.
Control)

0.25 µM Berzosertib 2.79

4 Gy Irradiation 2.32

2.5 µM Cisplatin 1.90

0.25 µM Berzosertib + 4 Gy Irradiation 4.20

0.25 µM Berzosertib + 2.5 µM Cisplatin 3.26

Data adapted from a study on the effects of berzosertib on HNSCC cell lines.[3]

Table 2: Caspase-3/7 Activation in FaDu Cells
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Treatment Condition
Fold Increase in Caspase-3/7 Activity (vs.
Control)

0.5 µM Berzosertib 2.44

4 Gy Irradiation 1.23

5 µM Cisplatin 1.17

0.5 µM Berzosertib + 4 Gy Irradiation 2.95

0.5 µM Berzosertib + 5 µM Cisplatin 4.34

Data adapted from a study on the effects of berzosertib on HNSCC cell lines.[3]

Experimental Protocols
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is for the quantification of caspase-3 activity in cell lysates using a colorimetric

assay based on the cleavage of the substrate DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide).

Materials:

Cell culture medium

Atr-IN-14

Phosphate-buffered saline (PBS), ice-cold

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100

µM EDTA)

2x Reaction buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT)

Caspase-3 substrate (DEVD-pNA), 4 mM stock solution

96-well flat-bottom microplate

Microplate reader capable of measuring absorbance at 405 nm
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Procedure:

Cell Seeding and Treatment:

Seed cells in a 96-well plate at a predetermined optimal density.

Allow cells to adhere overnight.

Treat cells with various concentrations of Atr-IN-14 and appropriate vehicle controls.

Include a positive control for apoptosis (e.g., staurosporine).

Incubate for the desired treatment duration.

Cell Lysis:

After treatment, centrifuge the plate (if using suspension cells) and carefully remove the

supernatant.

Wash the cells once with ice-cold PBS.

Add 50 µL of ice-cold cell lysis buffer to each well.

Incubate on ice for 10-15 minutes.

Protein Quantification (Optional but Recommended):

Determine the protein concentration of each lysate using a standard protein assay (e.g.,

BCA assay) to normalize caspase-3 activity.

Caspase-3 Assay:

Transfer 20-50 µL of cell lysate to a new 96-well plate.

Add 50 µL of 2x reaction buffer to each well.

Add 5 µL of 4 mM DEVD-pNA substrate to each well.

Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of a blank (lysis buffer, reaction buffer, and substrate without

lysate) from all readings.

If protein concentration was measured, normalize the absorbance values to the protein

concentration.

Calculate the fold increase in caspase-3 activity by comparing the absorbance of the Atr-
IN-14-treated samples to the vehicle-treated control.

Protocol 2: Fluorometric Caspase-3 Activity Assay
This protocol offers higher sensitivity and is based on the cleavage of the fluorogenic substrate

Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Materials:

Cell culture medium

Atr-IN-14

Phosphate-buffered saline (PBS), ice-cold

Cell lysis buffer

2x Reaction buffer

Caspase-3 substrate (Ac-DEVD-AMC), 1 mM stock solution

96-well black, clear-bottom microplate

Fluorometric microplate reader with excitation at 380 nm and emission at 460 nm

Procedure:

Cell Seeding and Treatment:
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Follow the same procedure as in the colorimetric assay.

Cell Lysis:

Follow the same procedure as in the colorimetric assay.

Protein Quantification (Optional but Recommended):

Follow the same procedure as in the colorimetric assay.

Caspase-3 Assay:

Transfer 20-50 µL of cell lysate to a 96-well black microplate.

Prepare a master mix of reaction buffer and substrate. For each reaction, you will need 50

µL of 2x reaction buffer and 2 µL of 1 mM Ac-DEVD-AMC.

Add 52 µL of the reaction mix to each well containing cell lysate.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence using a microplate reader with an excitation wavelength of 380

nm and an emission wavelength of 460 nm.

Data Analysis:

Subtract the fluorescence of a blank from all readings.

Normalize the fluorescence values to the protein concentration if determined.

Calculate the fold increase in caspase-3 activity by comparing the fluorescence of the Atr-
IN-14-treated samples to the vehicle-treated control.
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Caption: ATR signaling pathway and the effect of Atr-IN-14.
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Caption: Experimental workflow for measuring caspase-3 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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